molecular formula C12H13N3O2 B2994609 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid CAS No. 752934-22-8

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid

Cat. No.: B2994609
CAS No.: 752934-22-8
M. Wt: 231.255
InChI Key: BDCORTMAEMWZNE-UHFFFAOYSA-N
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Description

4-{[2-(1H-Imidazol-1-yl)ethyl]amino}benzoic acid is a benzoic acid derivative featuring an ethylamino linker substituted with an imidazole ring. This structure combines the carboxylic acid functionality with the heteroaromatic imidazole group, enabling diverse chemical interactions such as hydrogen bonding, metal coordination, and π-π stacking. Such properties make it relevant in medicinal chemistry, particularly in enzyme inhibition and coordination polymer synthesis .

Properties

IUPAC Name

4-(2-imidazol-1-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(17)10-1-3-11(4-2-10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCORTMAEMWZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid generally involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Various reduced derivatives of the imidazole ring.

    Substitution: Substituted benzoic acid derivatives with different functional groups.

Scientific Research Applications

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Moieties

4-(1H-Imidazol-1-yl)benzoic Acid (CAS 17616-04-5)
  • Molecular Formula : C₁₀H₈N₂O₂
  • Key Differences: Lacks the ethylamino linker present in the target compound.
  • Widely used as a building block in coordination polymers due to its rigid structure .
4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic Acid (CAS 860344-02-1)
  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Key Differences: Contains a methyl-substituted imidazole and a methyleneamino linker instead of ethylamino.
  • The shorter linker may restrict conformational flexibility compared to the ethylamino analogue .
4-{[3-(1H-Imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride (CAS 161364-53-0)
  • Molecular Formula : C₁₆H₁₇N₃O₄S·HCl
  • Key Differences : Incorporates a thiazolidine ring and acetylated imidazole.
  • Properties : The thiazolidine moiety may enhance metabolic stability, while the acetyl group could alter electronic properties. The hydrochloride salt improves aqueous solubility .

Analogues with Benzimidazole or Extended Aromatic Systems

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic Acid (3a)
  • Molecular Formula : C₁₁H₁₂N₃O₂
  • Key Differences : Benzimidazole replaces imidazole, offering a larger aromatic system.
  • Properties: Higher melting point (215–217°C) due to increased rigidity and intermolecular interactions.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyanobenzamide (35)
  • Molecular Formula : C₂₃H₁₈N₄O
  • Key Differences: Contains a benzamide group and cyanophenyl substituent.

Derivatives with Ester or Hydrazide Functional Groups

Methyl 4-(1H-Imidazol-1-yl)benzoate (CAS 159589-71-6)
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Key Differences : Methyl ester replaces the carboxylic acid.
  • Properties : Increased lipophilicity compared to the acid form, favoring passive diffusion across biological membranes. Susceptible to hydrolysis in vivo .
4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide
  • Molecular Formula : C₁₅H₁₃N₅O
  • Key Differences : Hydrazide group replaces carboxylic acid.
  • Properties : The hydrazide enables Schiff base formation, useful in coordination chemistry. Exhibits a melting point of 240°C, indicative of strong crystal packing .

Biological Activity

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid, a compound featuring both an imidazole ring and a benzoic acid moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

It typically appears as a white to off-white crystalline solid with moderate solubility in water and good solubility in organic solvents. Its unique structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies .

Target Enzymes

The primary target of this compound is the bacterial CYP199A4 enzyme. The compound binds to the ferric and ferrous heme of this enzyme, acting as a substrate that undergoes oxidation to generate metabolites .

Biological Pathways

Imidazole derivatives, including this compound, exhibit a broad range of biological activities:

  • Antibacterial
  • Antimycobacterial
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic
  • Antiviral

These activities are attributed to the compound's ability to interfere with various biochemical pathways .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for key bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This compound's effectiveness against resistant strains highlights its potential as a therapeutic agent .

Antitumor Activity

In studies comparing the anti-proliferative effects of various compounds, this compound showed moderate to significant activity against several cancer cell lines. Notably, it exhibited comparable effects to established chemotherapeutics such as imatinib and nilotinib. The results are detailed in Table 2.

Cell LineIC50 (µM)
K-562 (CML)10
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Synthesized through cyclization reactions.
  • Attachment of Ethylamino Group : Introduced via nucleophilic substitution.
  • Coupling with Benzoic Acid : Finalized using coupling agents.

The compound can undergo various chemical reactions including oxidation and reduction, yielding different derivatives useful for further research .

Case Studies and Applications

Recent studies have explored the potential applications of this compound in both medicinal chemistry and material science. For instance:

  • Medicinal Chemistry : Investigated for its role as an antimicrobial and anticancer agent.
  • Material Science : Used in developing new materials with enhanced properties due to its unique chemical structure.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Predict binding affinity to target proteins (e.g., docking poses of imidazole derivatives with α-glucosidase active sites ).
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with antimicrobial IC50_{50} values .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

How do substituent variations on the imidazole ring influence the compound’s pharmacological properties?

Advanced Research Focus
Substituents modulate bioactivity through steric and electronic effects:

  • Anticancer Activity : Bulky aryl groups (e.g., 4-bromophenyl in thiazolo-pyrimidine derivatives) enhance cytotoxicity (IC50_{50} = 2.1 µM vs. MCF-7 cells ).
  • Antimicrobial Activity : Electron-deficient substituents (e.g., -NO2_2) improve bacterial inhibition (MIC = 8 µg/mL vs. S. aureus ).
  • Solubility : Hydrophilic groups (e.g., -OH) improve aqueous solubility, critical for in vivo studies .

What strategies can resolve discrepancies between theoretical and experimental data in the compound’s spectroscopic analysis?

Q. Advanced Research Focus

  • Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., benzoic acid-imidazole cocrystals ).
  • Crystallographic Validation : Use SC-XRD to resolve ambiguous proton assignments (e.g., distinguishing NH from OH peaks ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 255.0984 for C12_{12}H14_{14}N4_4O2_2) .

What are the key steps in scaling up the laboratory synthesis of this compound for preclinical studies?

Q. Basic Research Focus

  • Reactor Selection : Use jacketed reactors for temperature control (e.g., 80°C for 12 hours ).
  • Purification at Scale : Employ flash chromatography or continuous crystallization.
  • Quality Control : Validate batches via HPLC (≥95% purity) and LC-MS to detect impurities (e.g., desethyl byproducts ).

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